molecular formula C8H9FO4S2 B13207109 5-Methanesulfonyl-2-methylbenzene-1-sulfonyl fluoride

5-Methanesulfonyl-2-methylbenzene-1-sulfonyl fluoride

Katalognummer: B13207109
Molekulargewicht: 252.3 g/mol
InChI-Schlüssel: HSNMAZRALDPTQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methanesulfonyl-2-methylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H9FO4S2. This compound is known for its unique chemical properties and is used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methanesulfonyl-2-methylbenzene-1-sulfonyl fluoride typically involves the reaction of 2-methylbenzenesulfonyl chloride with methanesulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The reaction conditions are optimized to achieve high yields and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-Methanesulfonyl-2-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative.

Wissenschaftliche Forschungsanwendungen

5-Methanesulfonyl-2-methylbenzene-1-sulfonyl fluoride is utilized in various scientific research fields, including:

    Biology: The compound is employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.

    Medicine: Research into potential therapeutic applications, such as enzyme inhibitors for treating diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 5-Methanesulfonyl-2-methylbenzene-1-sulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with specific molecular targets. This interaction can inhibit the activity of enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Methanesulfonyl-2-methylbenzene-1-sulfonyl chloride
  • 2-Methylbenzenesulfonyl fluoride
  • Methanesulfonyl fluoride

Uniqueness

5-Methanesulfonyl-2-methylbenzene-1-sulfonyl fluoride is unique due to its dual sulfonyl fluoride groups, which provide distinct reactivity and specificity in chemical reactions compared to similar compounds. This makes it particularly valuable in research applications where selective inhibition or modification of molecular targets is required.

Eigenschaften

Molekularformel

C8H9FO4S2

Molekulargewicht

252.3 g/mol

IUPAC-Name

2-methyl-5-methylsulfonylbenzenesulfonyl fluoride

InChI

InChI=1S/C8H9FO4S2/c1-6-3-4-7(14(2,10)11)5-8(6)15(9,12)13/h3-5H,1-2H3

InChI-Schlüssel

HSNMAZRALDPTQD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.